![molecular formula C22H25N3O2S B2791430 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide CAS No. 1797124-88-9](/img/structure/B2791430.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
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Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a chemical compound that belongs to the class of piperidines. It is a potential drug candidate that has been investigated for its various pharmacological properties.
Scientific Research Applications
- This compound has been utilized in synthetic methodology research. Specifically, a general, inexpensive, and versatile method was developed for its synthesis. The method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is obtained, while in the absence of sulfur, quinoxaline is formed .
- The benzoxazole-based ligand has broad applications and is considered a potential ligand for actinide element separation. Computational studies using density functional theory (DFT) revealed its interactions with Th^4+ and UO2^2+ complexes .
- A series of N1-(benzo[d]oxazol-2-yl)-N4-arylidine compounds were synthesized, including derivatives of this compound. These compounds were evaluated for their antimycobacterial activity against drug-sensitive, multidrug-resistant, and extensive-drug-resistant Mycobacterium tuberculosis .
Synthetic Methodology
Potential Ligand for Actinide Separation
Antimycobacterial Activity
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-21(12-15-28-18-6-2-1-3-7-18)23-16-17-10-13-25(14-11-17)22-24-19-8-4-5-9-20(19)27-22/h1-9,17H,10-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJFVIHFOKLHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide |
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